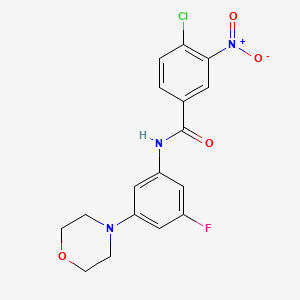
2-ethyl-2-phenyl-N,N'-bis(trimethylsilyl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-2-phenyl-N,N’-bis(trimethylsilyl)propanediamide is a chemical compound with the molecular formula C17H30N2O2Si2 and a molecular weight of 350.6 g/mol . . This compound is characterized by the presence of two trimethylsilyl groups attached to the nitrogen atoms of a propanediamide backbone, along with an ethyl and a phenyl group attached to the central carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-phenyl-N,N’-bis(trimethylsilyl)propanediamide typically involves the reaction of 2-ethyl-2-phenylmalonamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
2-ethyl-2-phenylmalonamide+2(trimethylsilyl chloride)→2-ethyl-2-phenyl-N,N’-bis(trimethylsilyl)propanediamide+2(hydrochloric acid)
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions, such as temperature, pressure, and solvent choice, to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-2-phenyl-N,N’-bis(trimethylsilyl)propanediamide can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to form 2-ethyl-2-phenylmalonamide and trimethylsilanol in the presence of water or aqueous acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used to replace the trimethylsilyl groups.
Hydrolysis: Aqueous acids or bases can be used to hydrolyze the compound.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of 2-ethyl-2-phenylmalonamide can be formed.
Hydrolysis: The major products are 2-ethyl-2-phenylmalonamide and trimethylsilanol.
Aplicaciones Científicas De Investigación
2-ethyl-2-phenyl-N,N’-bis(trimethylsilyl)propanediamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-ethyl-2-phenyl-N,N’-bis(trimethylsilyl)propanediamide involves its ability to interact with various molecular targets through its trimethylsilyl groups. These interactions can lead to the formation of stable complexes with proteins, enzymes, and other biological molecules, thereby modulating their activity. The compound can also undergo hydrolysis to release active intermediates that exert specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-ethyl-2-phenylmalonamide: The parent compound without the trimethylsilyl groups.
N,N’-bis(trimethylsilyl)malonamide: A similar compound with different substituents on the central carbon atom.
Uniqueness
2-ethyl-2-phenyl-N,N’-bis(trimethylsilyl)propanediamide is unique due to the presence of both ethyl and phenyl groups on the central carbon atom, along with the trimethylsilyl groups on the nitrogen atoms. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
55268-56-9 |
|---|---|
Fórmula molecular |
C17H30N2O2Si2 |
Peso molecular |
350.6 g/mol |
Nombre IUPAC |
2-ethyl-2-phenyl-N,N'-bis(trimethylsilyl)propanediamide |
InChI |
InChI=1S/C17H30N2O2Si2/c1-8-17(14-12-10-9-11-13-14,15(20)18-22(2,3)4)16(21)19-23(5,6)7/h9-13H,8H2,1-7H3,(H,18,20)(H,19,21) |
Clave InChI |
HHJHDAWUDOBQRL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)(C(=O)N[Si](C)(C)C)C(=O)N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


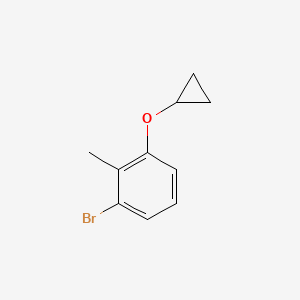
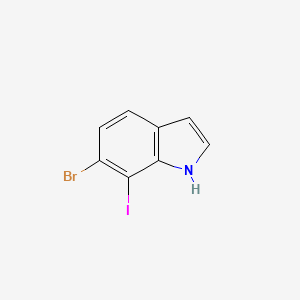
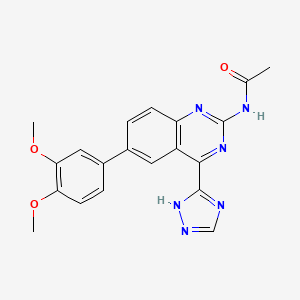
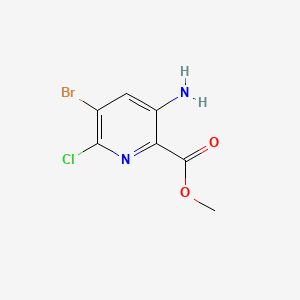


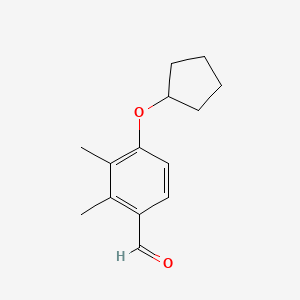
![6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13932766.png)
![6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)
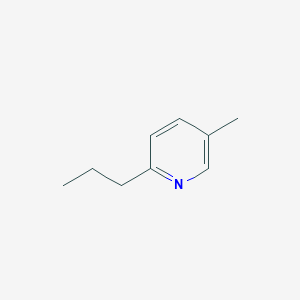
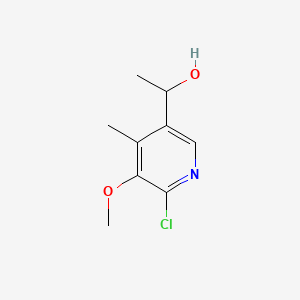

![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid](/img/structure/B13932783.png)
